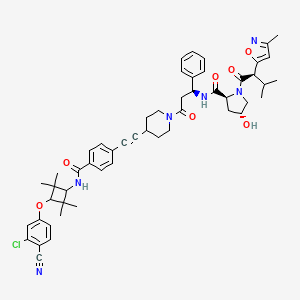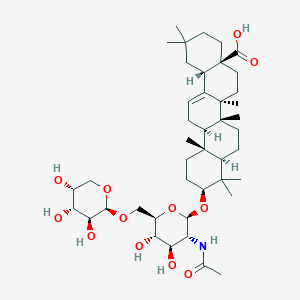
AZ7328
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZ7328 is a potent and selective AKT inhibitor. This compound inhibited proliferation and AKT substrate phosphorylation in a concentration-dependent manner but had minimal effects on apoptosis. The cytostatic effects of this compound correlate with PIK3CA mutations and are greatly enhanced by dual pathway inhibition using an mTOR inhibitor. This compound can interact with autophagy inhibitors to induce apoptosis in some cell lines. AZ7238 may be potential useful for patients with PIK3CA mutant bladder cancers.
Applications De Recherche Scientifique
Selective Alpha7 Nicotinic Receptor Activation by AZD0328 : AZD0328, a compound similar to AZ7328, has been used to investigate the role of alpha7 neuronal nicotinic receptor (NNR) activation in modulating midbrain dopamine neuron function and cortical dopamine release. The study found that AZD0328 enhanced the acquisition of operant responding with delayed reinforcement in rats and improved novel object recognition in mice. These effects were attributed to the selective enhancement of midbrain dopaminergic neuronal activity and increased cortical dopamine levels, suggesting potential therapeutic utility in neurological and psychiatric conditions where cognitive deficits and dopamine neuron dysfunction co-exist (Sydserff et al., 2009).
Autophagy and the AKT Inhibitor this compound : A study focusing on the AKT inhibitor this compound, which may be related to the compound of interest, explored its effects on human bladder cancer cells. It was discovered that this compound inhibited proliferation and AKT substrate phosphorylation, though it had minimal effects on apoptosis. The cytostatic effects of this compound were correlated with PIK3CA mutations and were enhanced by dual pathway inhibition using an mTOR inhibitor. This research supports further evaluation of combinations of PI3K/AKT/mTOR pathway and autophagy inhibitors in bladder cancers (Dickstein et al., 2012).
Red-Shifting Azobenzene Photoswitches for in Vivo Use : In a related context, the photoisomerization of azobenzene compounds, potentially similar to this compound, has been researched for in vivo applications. These azo compounds could potentially serve as research tools or optically controlled drugs. The study focused on producing azo compounds that require long-wavelength light for photoisomerization, which is more suitable for passing through tissues. This research is crucial for the development of photopharmaceuticals and the advancement of targeted drug action (Dong et al., 2015).
Propriétés
Nom IUPAC |
NONE |
|---|---|
Apparence |
solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZ7328; AZ-7328; AZ 7328. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





